molecular formula C18H32O2 B1235984 9,11-Octadecadienoic acid, (9E,11Z)- CAS No. 872-23-1

9,11-Octadecadienoic acid, (9E,11Z)-

Cat. No.: B1235984
CAS No.: 872-23-1
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-UQGDGPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rumenic acid, also known as rumenate or C9T11 cla, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Rumenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Rumenic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, rumenic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA.

Properties

CAS No.

872-23-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(9E,11Z)-octadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+

InChI Key

JBYXPOFIGCOSSB-UQGDGPGGSA-N

Isomeric SMILES

CCCCCC/C=C\C=C\CCCCCCCC(=O)O

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

1839-11-8
2420-56-6

physical_description

Liquid

Synonyms

(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Octadecadienoic acid, (9E,11Z)-
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9,11-Octadecadienoic acid, (9E,11Z)-
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